1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane is a bicyclic compound characterized by its unique structural features, which include a nitrogen atom and an oxygen atom integrated into its bicyclic framework. This compound is gaining attention in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications as a building block for more complex molecules.
1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane belongs to the class of bicyclic heterocycles, specifically featuring both nitrogen and oxygen atoms within its structure. It is classified under azabicyclic compounds, which are known for their significance in pharmacology and organic chemistry.
The synthesis of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane typically involves cyclization reactions of suitable precursors. Common methods include:
The synthesis can be optimized for industrial production by adjusting reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
The molecular structure of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane features a bicyclic framework with the following characteristics:
The molecular formula is , with a molar mass of approximately 139.19 g/mol. The compound's stereochemistry can influence its biological activity and reactivity.
1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions:
Common reagents and conditions involve:
The mechanism of action for 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane varies based on its application:
In medicinal chemistry, it may interact with biological targets like enzymes or receptors, modulating their activity due to the specific binding interactions afforded by its bicyclic structure. This unique configuration allows for enhanced efficacy and selectivity in potential therapeutic applications.
The compound exhibits typical properties associated with bicyclic heterocycles, including:
Key chemical properties include:
1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane has several notable applications:
The synthesis of enantiomerically pure 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane leverages chiral pool starting materials, predominantly trans-4-hydroxy-L-proline. This commercially available amino acid serves as a stereochemical template for constructing the bicyclic framework. A six-step sequence transforms hydroxyproline into the target compound: (1) N-protection using carbobenzyloxy chloride (CbzCl) under basic aqueous conditions (0°C to RT, 91% yield); (2) esterification with thionyl chloride in methanol (96% yield); (3) O-tosylation with TsCl/DMAP in dichloromethane (93% yield); (4) intramolecular cyclization via sodium borohydride reduction in THF/ethanol (quantitative yield); and (5) catalytic hydrogenolysis of the Cbz group (10% Pd/C, H₂, quantitative yield) [2] [5] [7]. The final step delivers the bicyclic amine as a hydrochloride salt, facilitating crystallization and stereochemical purification. This route capitalizes on the inherent chirality of hydroxyproline, ensuring high enantioselectivity (>99% ee) in the resultant (1R,4R)-configured product [5] [7].
Table 1: Key Cyclization Reactions from trans-4-Hydroxy-L-Proline
Step | Reagents/Conditions | Yield (%) | Function |
---|---|---|---|
1 | NaOH, CbzCl, H₂O, 0°C→RT | 91 | N-Protection |
2 | SOCl₂, MeOH, 0°C→RT | 96 | Esterification |
3 | TsCl, DMAP, Et₃N, CH₂Cl₂ | 93 | O-Tosylation |
4 | NaBH₄, EtOH/THF, 0°C→RT | 100 | Cyclization |
5 | 10% Pd/C, H₂, MeOH | 100 | Deprotection |
Alternative pathways employ intramolecular 1,3-dipolar cycloadditions to assemble the strained bicyclic system. Nitrone intermediates derived from N-allyl-hydroxylamine precursors undergo thermal or Lewis acid-catalyzed cyclization. For example, treatment of a suitably functionalized nitrone with BF₃·OEt₂ at 60°C in toluene induces stereoselective ring closure, forming the 2-oxa-5-azabicyclo[2.2.1]heptane core with endo-selectivity [4] [7]. This method is particularly valuable for introducing C-3 disubstitution, enabling access to γ-amino acid analogs like constrained baclofen or pregabalin derivatives. Palladium-catalyzed variants complement this approach; sodium hydride (NaH) in DMF promotes cyclization of dibrominated precursors, yielding the bicyclic framework in 52–78% efficiency [2]. Microwave-assisted cycloadditions further enhance reaction rates and selectivity, reducing epimerization risks in chiral intermediates [4].
Successful bicyclization hinges on strategic nitrogen protection to prevent undesired side reactions. The tert-butoxycarbonyl (Boc) and carbobenzyloxy (Cbz) groups are preferred due to their orthogonal deprotection profiles. Boc protection employs di-tert-butyl dicarbonate in THF with catalytic DMAP (≥95% yield), while Cbz protection uses benzyl chloroformate under Schotten-Baumann conditions [2] [5]. Post-cyclization, acidolytic deprotection with HCl in dioxane or TFA in dichloromethane cleanly removes Boc, generating the hydrochloride salt directly. For Cbz groups, catalytic hydrogenation (Pd/C, H₂) in methanol affords the free amine. Critical to industrial scalability is minimizing racemization during deprotection; optimized protocols using continuous-flow hydrogenation reactors achieve >98% chiral retention at multigram scales [2] [6].
Table 2: N-Protection/Deprotection Strategies
Protection Group | Installation Reagents | Deprotection Method | Chiral Integrity |
---|---|---|---|
Boc | (Boc)₂O, DMAP, THF | 4M HCl/dioxane or TFA/CH₂Cl₂ | >98% retention |
Cbz | CbzCl, NaOH, H₂O | 10% Pd/C, H₂, MeOH | >99% retention |
Fmoc | Fmoc-OSu, NaHCO₃ | Piperidine/DMF | 90–95% retention |
Enantiomeric purity of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane is achievable via chiral resolution or asymmetric synthesis. Resolution techniques include:
Asymmetric synthesis routes, however, dominate due to superior atom economy. The hydroxyproline chiron approach guarantees ≥99.5% ee without post-synthetic resolution, as confirmed by chiral HPLC and optical rotation comparisons [5] [7]. Industrial evaluations favor this method despite longer step counts, as it avoids costly chiral stationary phases.
Table 3: Chiral Resolution Performance Metrics
Method | Throughput | Max ee (%) | Yield per Cycle (%) |
---|---|---|---|
Diastereomeric Salt Formation | 10 g/batch | >99 | 40–45 |
Enzymatic Kinetic Resolution | 5 g/day | >99 | 48 (theoretical 50) |
Preparative Chiral HPLC | 200 mg/hr | 97–99 | >95 (recovered) |
Compound Names in Article:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3